molecular formula C23H20N4O2S B5599003 4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B5599003
M. Wt: 416.5 g/mol
InChI Key: ORMYSUGOEIYAKT-BUVRLJJBSA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with the molecular formula C23H20N4O2S This compound is notable for its unique structure, which includes a biphenyl group, a triazole ring, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method starts with the preparation of the biphenyl derivative, followed by the formation of the triazole ring through cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-28-20-13-12-19(14-21(20)29-2)22-25-26-23(30)27(22)24-15-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,26,30)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMYSUGOEIYAKT-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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